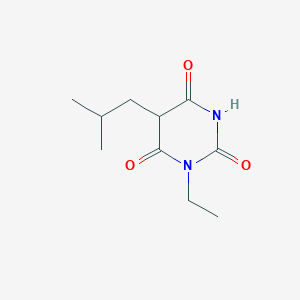
1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic organic compounds characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3. This specific compound is notable for its unique substituents, which include an ethyl group at position 1 and a 2-methylpropyl group at position 5, along with three keto groups at positions 2, 4, and 6.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of the 2-methylpropyl group through alkylation reactions. The reaction conditions often require refluxing in a suitable solvent, such as ethanol or methanol, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions: 1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the keto groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
科学研究应用
1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with receptor sites, modulating their function. These interactions can lead to various biological effects, including antiviral and anticancer activities.
相似化合物的比较
- 1-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 1-Ethyl-5-(2-ethylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 1-Ethyl-5-(2-methylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness: 1-Ethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and 2-methylpropyl groups influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
109791-24-4 |
|---|---|
分子式 |
C10H16N2O3 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
1-ethyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-12-9(14)7(5-6(2)3)8(13)11-10(12)15/h6-7H,4-5H2,1-3H3,(H,11,13,15) |
InChI 键 |
GSNNOBIKEKJNPW-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(C(=O)NC1=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


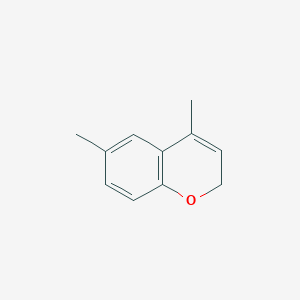

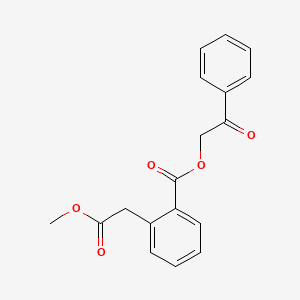
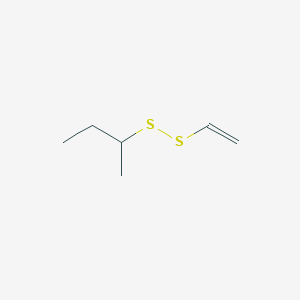
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
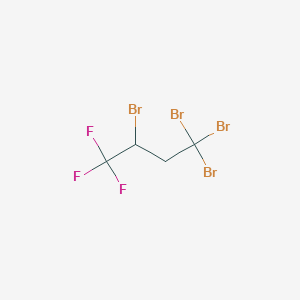
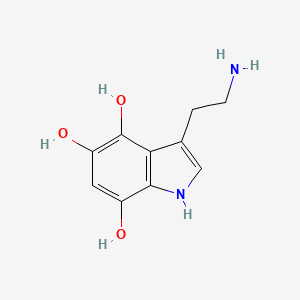
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
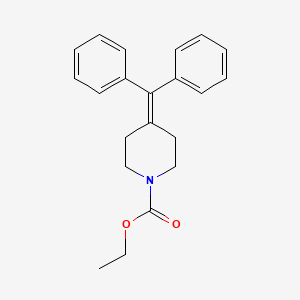
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
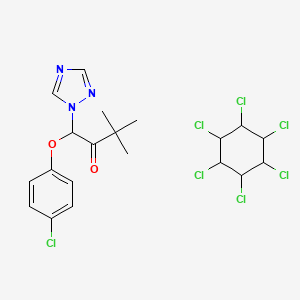
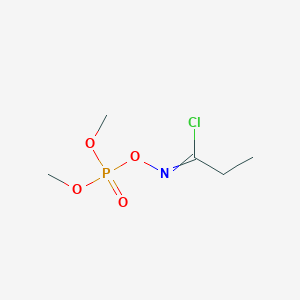
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
